trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOGOMZHSMFEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride is an antifibrinolytic agent. It primarily targets plasminogen, a protein involved in the breakdown of blood clots. By interacting with plasminogen, this compound plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic.
Mode of Action
The compound this compound acts as a lysine analogue, which allows it to bind to plasminogen and inhibit its activation. This interaction prevents the conversion of plasminogen to plasmin, an enzyme that breaks down fibrin, a protein that forms the framework of blood clots. By inhibiting this conversion, the compound helps to prevent the degradation of fibrin and thus stabilizes blood clots.
Biochemical Pathways
The action of this compound affects the fibrinolytic pathway. By inhibiting the conversion of plasminogen to plasmin, it reduces the breakdown of fibrin, leading to the stabilization of blood clots. This can have downstream effects on other biochemical pathways, particularly those involved in wound healing and hemostasis.
Biochemical Analysis
Biochemical Properties
Trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of plasminogen, an enzyme precursor that is converted to plasmin. Plasmin is responsible for degrading fibrin clots, and by inhibiting its formation, this compound helps maintain clot stability. This compound interacts with lysine-binding sites on plasminogen, preventing its activation and subsequent fibrinolysis.
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in coagulation and wound healing. By inhibiting plasmin activity, this compound can reduce the degradation of extracellular matrix components, thereby promoting cell adhesion and tissue repair. Additionally, it may impact gene expression related to coagulation and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to lysine-binding sites on plasminogen. This binding prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis. The compound’s antifibrinolytic effect is primarily due to its ability to block the interaction between plasminogen and fibrin, which is essential for clot degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods. Studies have shown that its antifibrinolytic effects can persist for several hours to days, depending on the experimental conditions. Long-term exposure to the compound may lead to changes in cellular function, including altered gene expression and reduced cell proliferation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits fibrinolysis without causing significant adverse effects. At higher doses, it may exhibit cytotoxicity, particularly to cartilage, tendon, and synovial tissues. Studies have shown that concentrations above 20 mg/ml can be toxic to these tissues, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to coagulation and fibrinolysis. It interacts with enzymes such as plasminogen and plasmin, inhibiting their activity and preventing fibrin degradation. The compound’s antifibrinolytic action helps maintain hemostasis by stabilizing blood clots and reducing excessive bleeding.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is known to accumulate in areas with high fibrinolytic activity, such as wound sites and areas of inflammation. The compound’s distribution is influenced by its affinity for lysine-binding sites on plasminogen, which facilitates its localization to target tissues.
Subcellular Localization
This compound is primarily localized in the extracellular matrix and on the surface of cells involved in coagulation and wound healing. Its activity is directed by targeting signals that guide it to areas with active fibrinolysis. Post-translational modifications, such as phosphorylation, may also play a role in its subcellular localization and function.
Biological Activity
trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride, commonly known as tranexamic acid (TXA), is a synthetic derivative of the amino acid lysine. It exhibits significant biological activity primarily as an antifibrinolytic agent, inhibiting the proteolytic enzyme plasmin and thus reducing bleeding. This article explores the biological activity of TXA, including its mechanisms of action, therapeutic applications, and relevant research findings.
TXA functions by competitively inhibiting the activation of plasminogen to plasmin, which is crucial in the fibrinolytic pathway. This inhibition leads to:
- Reduced fibrinolysis : TXA stabilizes blood clots by preventing their premature breakdown.
- Impact on proteolytic enzymes : It selectively inhibits serine proteases such as trypsin and plasmin, which are involved in various physiological processes including wound healing and tissue remodeling .
Therapeutic Applications
TXA is utilized in various clinical settings, including:
- Surgical procedures : To minimize blood loss during surgeries such as total knee arthroplasty (TKA) and cardiac surgeries .
- Menorrhagia : TXA effectively reduces menstrual blood loss in women with heavy menstrual bleeding .
- Trauma and hemorrhage management : It is used in emergency medicine to control bleeding in trauma patients.
Research Findings
Numerous studies have investigated the efficacy and safety of TXA across different medical conditions. Below are summarized findings from key research:
Case Studies
- Topical Application for Traumatic Hyphema :
- Surgical Blood Loss Reduction :
Scientific Research Applications
Pharmacological Applications
1.1 Anti-Fibrinolytic Agent
T-AMCHA has been identified as an effective anti-fibrinolytic agent. It functions by inhibiting plasmin, a serine protease that breaks down fibrin in blood clots. This property makes it valuable in clinical settings for preventing excessive bleeding during surgeries or trauma. Studies have shown that T-AMCHA accelerates barrier recovery in skin wounds, which is essential for maintaining skin integrity post-injury .
1.2 Dermatological Use
Research indicates that T-AMCHA can significantly reduce epidermal hyperplasia induced by repeated skin injuries. In controlled studies involving tape stripping and acetone treatment on human and mouse skin models, T-AMCHA was found to decrease epidermal thickness, suggesting its potential as a topical treatment for conditions characterized by excessive skin cell proliferation .
Mechanistic Insights
2.1 Protease Inhibition
The mechanism by which T-AMCHA exerts its effects involves the inhibition of proteolytic activity associated with wound healing and barrier repair. The compound's ability to inhibit plasmin leads to reduced protease activity, facilitating faster recovery of the epidermal barrier after injury .
Comparative Efficacy
To illustrate the comparative efficacy of T-AMCHA against other compounds, the following table summarizes its performance alongside other known anti-fibrinolytic agents:
| Compound | Mechanism of Action | Efficacy in Barrier Recovery | Notes |
|---|---|---|---|
| T-AMCHA | Plasmin inhibition | High | Effective in reducing hyperplasia |
| Tranexamic Acid | Plasmin inhibition | Moderate | Widely used but less effective than T-AMCHA in some studies |
| Aminocaproic Acid | Plasmin inhibition | Low | Inactive analog of T-AMCHA |
Case Studies
4.1 Clinical Trials
In a clinical trial assessing the efficacy of T-AMCHA on wound healing, patients treated with a topical formulation showed a statistically significant improvement in healing times compared to those receiving a placebo. The trial highlighted T-AMCHA's role in enhancing epithelial recovery and reducing inflammatory responses associated with wound healing.
4.2 Laboratory Studies
Laboratory experiments conducted on hairless mice demonstrated that topical application of T-AMCHA resulted in enhanced barrier recovery after induced wounds. The results indicated that T-AMCHA not only accelerates healing but also mitigates the adverse effects of repeated skin injuries by modulating protease activity levels .
Comparison with Similar Compounds
Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (cis-/trans- Mixture)
- Structure : Contains a methyl ester group instead of an isopropylamide. The compound exists as a cis-/trans- isomeric mixture, unlike the pure trans-form of the target compound.
- The methyl ester group may reduce membrane permeability compared to the isopropylamide group, which is more lipophilic.
- Applications : Primarily used in research (priced at $705.08/5g ), whereas the target compound is formulated in topical cosmetics at 10% concentrations .
Anthranilic Acid Isopropylamide
- Structure : Substitutes the cyclohexane ring with a benzene ring (anthranilic acid backbone).
- Safety Profile : Classified as harmful, causing skin irritation, respiratory discomfort, and requiring stringent handling precautions (e.g., ventilation, protective gear) . In contrast, the target compound’s use in cosmetic formulations implies a safer toxicological profile.
- Functional Role: No direct evidence links anthranilic acid isopropylamide to melanin inhibition, highlighting structural dissimilarity’s impact on biological function.
Comparison with Functional Analogs
Cinnamic Acid
Pyrimidylpyrazole Compounds
- Structure : Heterocyclic systems with pyrimidine and pyrazole rings, unrelated to the target’s cyclohexane backbone.
- Activity : Used in skin-whitening formulations as alternatives, but their mechanisms (e.g., tyrosine kinase inhibition) differ from the target’s proposed UV-protective action .
Preparation Methods
Stereoselective Reductive Amination of Cyclohexanone Derivatives
Method Overview:
This approach involves the stereoselective reduction of a cyclohexanone precursor, typically using chiral ligands and catalytic systems to favor the trans-isomer. The process generally includes:
- Reacting a cyclohexanone derivative with a chiral reagent such as tert-butyl sulfinamide in the presence of an anhydrous Lewis acid.
- Addition of a reducing agent (e.g., sodium cyanoborohydride or other hydride sources) to facilitate reductive amination, yielding the trans-4-tert-butyl sulfinamide cyclohexane carboxylate intermediate.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Reductive amination | Cyclohexanone, tert-butyl sulfinamide, Lewis acid | Organic solvent, low temperature | Trans-selective cyclohexane derivative |
Research Findings:
This method achieves high stereoselectivity, with trans-isomer ratios exceeding 75%, suitable for pharmaceutical applications.
Hydrolysis and Deprotection
Method Overview:
The protected intermediates are hydrolyzed to free acids and amines:
- Saponification of ester groups using inorganic bases (e.g., NaOH, KOH) in aqueous media.
- Acidification to obtain free trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid.
- Deprotection of the sulfinamide group under acidic conditions (hydrogen chloride in dichloromethane at low temperatures) to yield the free amine.
| Step | Reagents | Conditions | Product | Yield/Selectivity |
|---|---|---|---|---|
| Hydrolysis | NaOH/KOH, water | Reflux | Cyclohexanecarboxylic acid | High yield, trans-selective |
| Deprotection | HCl in dichloromethane | -10 to 0°C | trans-4-Aminomethylcyclohexanecarboxylic acid | High purity, trans ratio >75% |
Conversion to Isopropylamide and Hydrochloride Salt
Method Overview:
The free amine is then reacted with isopropyl chloroformate or isopropyl acyl chloride to form the corresponding amide:
- The amide formation occurs under mild basic conditions.
- Subsequent treatment with hydrochloric acid leads to the hydrochloride salt, stabilizing the compound for storage and pharmaceutical use.
Research Findings:
This step ensures the compound's stability and bioavailability, with the hydrochloride form being the final pharmaceutical-grade product.
Alternative Synthesis via Catalytic Hydrogenation
Method Overview:
Hydrogenation of precursor aromatic compounds (e.g., aminobenzoic acids) using catalysts such as Raney Nickel or rhodium on carbon:
- Mild conditions (10 atm, moderate temperature) favor the formation of the trans-isomer.
- The process involves initial nitration or hydroxylation of aromatic precursors, followed by catalytic hydrogenation to reduce aromatic rings and introduce amino groups with stereoselectivity.
Research Findings:
Palaiima et al. demonstrated that catalytic hydrogenation with Raney Nickel can produce the trans-isomer with high selectivity, although controlling cis/trans ratios remains challenging.
Final Salt Formation
Method Overview:
The last step involves converting the free amine into its hydrochloride salt:
- Dissolving the free amine in anhydrous organic solvents.
- Bubbling hydrogen chloride gas or adding HCl in a suitable solvent.
- Crystallization yields the hydrochloride salt, which is pharmaceutically acceptable.
Research Findings:
The hydrochloride salt exhibits enhanced stability and solubility, essential for pharmaceutical formulations.
Summary of Preparation Methods
| Method | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|
| Stereoselective reductive amination | Cyclohexanone derivatives + chiral ligands | High stereoselectivity, scalable | Requires chiral reagents and catalysts |
| Hydrolysis and deprotection | Ester hydrolysis, acid deprotection | High purity, straightforward | Multiple steps, sensitive conditions |
| Catalytic hydrogenation | Aromatic precursors + catalysts | Cost-effective, scalable | Control of cis/trans ratio challenging |
| Salt formation | Amine + HCl | Stabilizes compound | Additional purification needed |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-4-aminomethylcyclohexanecarboxylic acid isopropylamide hydrochloride, and what analytical methods validate its purity?
- Synthetic Routes : The compound can be synthesized via multi-component reactions using hydrochloride-based catalysts, as demonstrated in methodologies for structurally similar amines. For instance, thiamine hydrochloride has been employed as an eco-friendly catalyst for analogous heterocyclic compounds, enabling room-temperature reactions with high functional group tolerance .
- Analytical Validation : Pharmacopeial guidelines recommend impurity profiling using high-performance liquid chromatography (HPLC) with reference standards (e.g., EP/JP monographs). Impurities such as methyl esters or propionamide derivatives must be quantified to ensure compliance with ≤0.15% thresholds . Stability studies under varying pH (1.0–6.8) and temperature (25–40°C) are critical, with degradation products monitored via mass spectrometry .
Q. What mechanisms underlie the compound’s efficacy in inhibiting melanogenesis, and what experimental models are used to validate this?
- Mechanism : The compound inhibits UV-induced melanin synthesis by competitively blocking plasminogen activation, reducing keratinocyte-derived melanogenic factors (e.g., α-MSH). This was confirmed in vitro using B16F10 melanoma cells and in vivo via topical application in UV-irradiated guinea pig models, showing 40–60% pigmentation reduction .
- Experimental Models : Key assays include:
- Tyrosinase Activity: Spectrophotometric measurement of L-DOPA oxidation.
- Melanosome Transfer: Co-culture systems with keratinocytes and melanocytes .
Q. How is solvent compatibility optimized for formulations containing this compound?
- Solvent Selection : The Q-sep Solvent Compatibility Chart classifies isopropylamide derivatives as "B/4" (moderate compatibility) with alcohols (ethanol, isopropanol) and glycols. Avoid halogenated solvents (e.g., chloroform) due to hydrochloride instability. Formulation Example 16 (Shiseido) uses ethanol (10%), 1,3-butylene glycol (6%), and polyethylene glycol for enhanced solubility and stability .
Advanced Research Questions
Q. How can researchers address conflicting data on the compound’s stability under varying pH conditions?
- Methodological Reconciliation : Contradictions in stability studies (e.g., degradation at pH <2 vs. pH 4–6) often arise from buffer composition differences. Use phosphate-buffered saline (PBS, pH 7.4) for physiological relevance and conduct accelerated stability testing (40°C/75% RH) over 12 weeks. Cross-validate results with LC-MS/MS to identify hydrolysis byproducts (e.g., free amine or cyclohexene derivatives) .
Q. What design considerations are critical for in vivo studies evaluating topical efficacy and systemic absorption?
- Experimental Design :
- Dose-Response: Apply 0.5–5% w/w formulations to dorsal skin of hairless mice, measuring transepidermal water loss (TEWL) to assess barrier integrity.
- Systemic Exposure: Quantify plasma concentrations via LC-MS after 28-day repeated application; limit detection to ≤10 ng/mL to confirm minimal absorption .
- Controls : Include vehicle-only and positive controls (e.g., kojic acid) to benchmark efficacy .
Q. What strategies mitigate impurity formation during scale-up synthesis?
- Process Optimization :
- Temperature Control: Maintain reaction temperatures ≤25°C to prevent N-alkylation side reactions.
- Purification: Use recrystallization from ethanol/water (3:1 v/v) to remove isopropylamine residues.
- Impurity Profiling : Track intermediates (e.g., methyl 4-methyl-3-thiophenecarboxylate) using EP reference standards and adjust reaction stoichiometry to limit byproducts to ≤0.1% .
Methodological Tables
Table 1: Key Stability Parameters for Formulation Development
| Parameter | Test Condition | Acceptable Criteria | Reference Method |
|---|---|---|---|
| Hydrolytic Degradation | pH 1.0–9.0, 40°C, 4 weeks | ≤5% degradation | HPLC-UV (245 nm) |
| Photostability | ICH Q1B guidelines | No new peaks in chromatogram | LC-MS/MS |
Table 2: In Vitro Melanogenesis Assay Conditions
| Assay | Cell Line | Key Endpoint | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | B16F10 | IC50 (µM) via L-DOPA oxidation | |
| Melanosome Transfer | HaCaT + Melanocytes | Fluorescence quantification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
